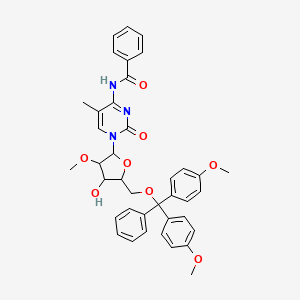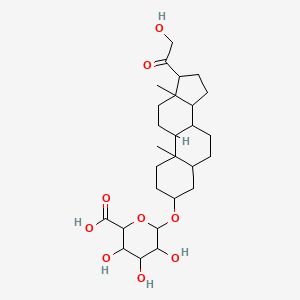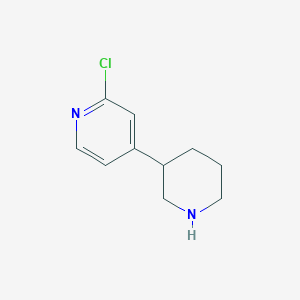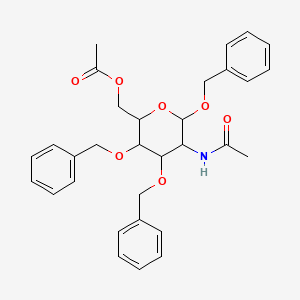![molecular formula C21H36O2 B12288390 7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol es un compuesto orgánico complejo con una estructura única. Pertenece a la clase de compuestos policíclicos y se caracteriza por sus múltiples anillos fusionados y grupos hidroxilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol típicamente implica múltiples pasos, incluyendo ciclización y modificaciones de grupos funcionales. Un método común involucra la reacción de Diels-Alder, seguida de pasos de ciclización e hidroxilación. Las condiciones de reacción a menudo requieren el uso de ácidos de Lewis como el cloruro de aluminio y altas temperaturas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
A escala industrial, la producción de este compuesto puede involucrar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas catalíticos avanzados para optimizar el rendimiento y la pureza. El proceso de producción industrial está diseñado para minimizar los residuos y reducir el impacto ambiental de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol sufre diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden ser oxidados para formar cetonas o ácidos carboxílicos.
Reducción: El compuesto puede ser reducido para formar diferentes derivados de alcohol.
Sustitución: Los grupos metilo pueden sufrir reacciones de sustitución con halógenos u otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el bromo. Las condiciones de reacción varían dependiendo del producto deseado, pero a menudo implican temperaturas controladas y solventes específicos para asegurar la selectividad y el rendimiento .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados, cetonizados y sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como aditivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo juegan un papel crucial en su reactividad, permitiéndole formar enlaces de hidrógeno e interactuar con enzimas y receptores. Estas interacciones pueden modular diversos procesos biológicos, lo que lleva a sus efectos observados .
Comparación Con Compuestos Similares
Compuestos Similares
Tetrametil acetiloctahidronaftalenos: Estos compuestos comparten una estructura policíclica similar, pero difieren en sus grupos funcionales y configuraciones de anillo específicas.
Derivados de fenantreno: Estos compuestos tienen un núcleo de fenantreno similar, pero varían en sus sustituyentes y estructura general.
Singularidad
7,10,13,17-Tetrametil-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahidrociclopenta[a]fenantreno-3,17-diol es único debido a su combinación específica de anillos fusionados y grupos hidroxilo.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3 |
Clave InChI |
ZWQUPIDNCOVROC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)








![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)
![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)
